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molecular formula C9H12N2O3 B8297471 Ethyl-3-(3-oxo-2-pyridazinyl)propionate

Ethyl-3-(3-oxo-2-pyridazinyl)propionate

Cat. No. B8297471
M. Wt: 196.20 g/mol
InChI Key: GCQLGAVQIVKWJF-UHFFFAOYSA-N
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Patent
US04242512

Procedure details

To a stirred solution of 5.76 g (0.06 mole) of 3(2H)-pyridazinone and 8 g (0.08 mole) of ethyl acrylate in 100 ml of ethanol, 2 ml of Triton-B was added dropwise while maintaining the temperature at 0° C. The mixture was refluxed for 4 hours, then distilled to give an orange oil residue. The crude oil was extracted with chloroform. The extract was washed with water, dried over anhydrous sodium sulfate and distilled. The residual oil was distilled in a vacuum to give 9.7 g (83% yield) of ethyl-3-(3-oxo-2-pyridazinyl)propionate as a colorless liquid boiling at 120°/121° C./1 mm Hg.
Quantity
5.76 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[NH:2][C:3](=[O:7])[CH:4]=[CH:5][CH:6]=1.[C:8]([O:12][CH2:13][CH3:14])(=[O:11])[CH:9]=[CH2:10]>C(O)C>[CH2:13]([O:12][C:8](=[O:11])[CH2:9][CH2:10][N:2]1[C:3](=[O:7])[CH:4]=[CH:5][CH:6]=[N:1]1)[CH3:14]

Inputs

Step One
Name
Quantity
5.76 g
Type
reactant
Smiles
N=1NC(C=CC1)=O
Name
Quantity
8 g
Type
reactant
Smiles
C(C=C)(=O)OCC
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 4 hours
Duration
4 h
DISTILLATION
Type
DISTILLATION
Details
distilled
CUSTOM
Type
CUSTOM
Details
to give an orange oil residue
EXTRACTION
Type
EXTRACTION
Details
The crude oil was extracted with chloroform
WASH
Type
WASH
Details
The extract was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
distilled
DISTILLATION
Type
DISTILLATION
Details
The residual oil was distilled in a vacuum

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CCN1N=CC=CC1=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 9.7 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 82.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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